molecular formula C9H8O2 B6230776 3-methyl-2,3-dihydro-1-benzofuran-2-one CAS No. 32267-71-3

3-methyl-2,3-dihydro-1-benzofuran-2-one

Cat. No. B6230776
CAS RN: 32267-71-3
M. Wt: 148.2
InChI Key:
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Description

“3-methyl-2,3-dihydro-1-benzofuran-2-one” is a chemical compound with the molecular formula C9H10O . It is also known by other names such as "2,3-Dihydro-3-methylbenzofuran" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzofuran ring with a methyl group attached . The IUPAC Standard InChIKey for this compound is YZDGROPVYQGZTK-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Efficient synthesis methods for derivatives of 3-methyl-2,3-dihydro-1-benzofuran-2-one have been developed, highlighting its potential as an intermediate in organic synthesis. For instance, 2-[(alkyltellanyl)methyl]-2,3-dihydro-1-benzofurans were synthesized from tellurium tetrahalides and 2-allylphenols with up to 90% yield, demonstrating the compound's utility in nucleophilic substitution reactions (Potapov et al., 2021).
  • The compound has also been utilized in diastereo- and enantioselective propargylation reactions catalyzed by a pybox-copper complex. This method enables the production of 2,2-disubstituted benzofuran-3(2H)-ones, which can be further transformed into methyl ketones without loss of enantiomeric purity (Zhao et al., 2014).

Lipase-Mediated Reactions

  • A study explored the lipase-catalyzed kinetic resolution of methyl esters of (±)-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid, revealing moderate enantioselectivities and providing a method for obtaining enantiomerically pure compounds. This work underscores the versatility of this compound derivatives in asymmetric synthesis and chiral resolution (Ferorelli et al., 2001).

Pharmacological Potential

  • Derivatives of this compound have shown inhibitory activities against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential therapeutic applications. This suggests the compound's derivatives could be valuable for developing treatments for diseases where cholinesterase inhibition is beneficial, such as Alzheimer's disease (Luo et al., 2005).

Synthetic Methodology

  • Novel synthetic pathways utilizing this compound derivatives have been developed for constructing complex organic molecules. For example, a palladium-catalyzed double isocyanide insertion reaction was developed to synthesize 2,3-difunctionalized benzofuran derivatives, demonstrating the compound's utility in facilitating complex molecular architectures (Hu et al., 2018).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-2,3-dihydro-1-benzofuran-2-one involves the cyclization of a substituted phenol with an alpha,beta-unsaturated ketone. The reaction is catalyzed by an acid and occurs under mild conditions.", "Starting Materials": [ "3-methylphenol", "3-buten-2-one", "Acid catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Mix 3-methylphenol and 3-buten-2-one in a 1:1 ratio in a reaction flask.", "Add a catalytic amount of acid catalyst (e.g. sulfuric acid) to the reaction mixture.", "Heat the reaction mixture to 80-100°C and stir for several hours.", "Cool the reaction mixture and extract the product with a suitable solvent (e.g. dichloromethane).", "Purify the product by column chromatography or recrystallization." ] }

CAS RN

32267-71-3

Molecular Formula

C9H8O2

Molecular Weight

148.2

Purity

95

Origin of Product

United States

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